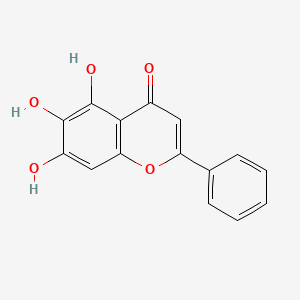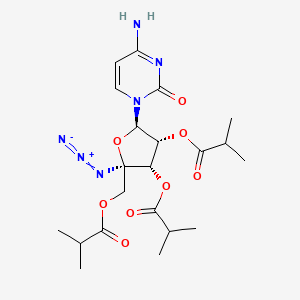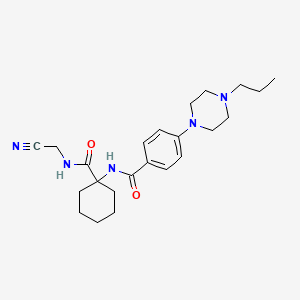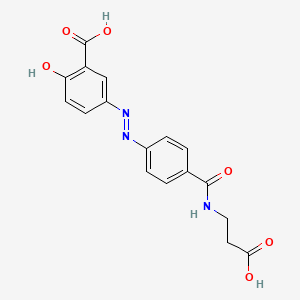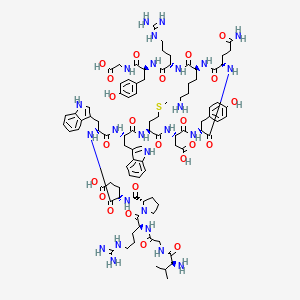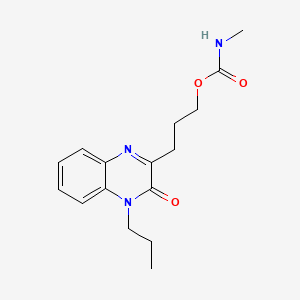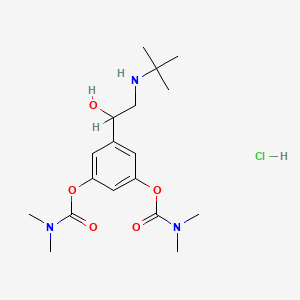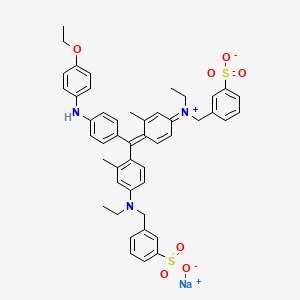
亮蓝 G
描述
Brilliant Blue G, also known as Coomassie Brilliant Blue G-250, is a synthetic dye widely used in various scientific fields. It is a triphenylmethane dye that exhibits a vibrant blue color. This compound is primarily utilized for staining proteins in gel electrophoresis and other biochemical assays due to its high affinity for proteins and its ability to form stable complexes.
科学研究应用
Brilliant Blue G has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other dyes.
Biology: Commonly used in protein staining for gel electrophoresis, such as in the Bradford protein assay.
Medicine: Utilized in ophthalmic surgeries to stain the internal limiting membrane during retinal procedures.
Industry: Employed in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用机制
Target of Action
Brilliant Blue G (BBG) primarily targets the P2X7 receptor , a ligand-gated ion channel activated by extracellular ATP . The P2X7 receptor is associated with the formation of pores in the cell membrane, which can lead to cell death and release of pro-inflammatory cytokines .
Mode of Action
BBG acts as a competitive antagonist of the P2X7 receptor . By binding to this receptor, BBG inhibits its activation, thereby preventing the formation of pores in the cell membrane . This action helps to reduce cell death and the release of pro-inflammatory cytokines .
Biochemical Pathways
The primary biochemical pathway affected by BBG is the P2X7 signaling pathway . By inhibiting the P2X7 receptor, BBG disrupts the downstream effects of this pathway, which include cell death and inflammation .
Pharmacokinetics
It is known that bbg is used in an ophthalmic solution for staining the internal limiting membrane (ilm) of the eye during ophthalmic procedures . This suggests that BBG has good bioavailability in the ocular environment.
Result of Action
BBG’s action on the P2X7 receptor has several molecular and cellular effects. It reduces cell death and the release of pro-inflammatory cytokines . In the context of ophthalmic surgery, BBG aids in the identification of the ILM for surgical removal . It imparts a vibrant blue color to the ILM, facilitating its identification .
Action Environment
The action of BBG is influenced by the environment in which it is used. For example, in ophthalmic surgery, BBG is effective in staining the anterior capsule in the cornea with relatively less toxic effects . .
生化分析
Biochemical Properties
Brilliant Blue G plays a significant role in biochemical reactions, particularly in protein staining and quantification. It interacts with proteins by binding to their amino acid residues, leading to a color change that can be measured spectrophotometrically. This interaction is the basis for the Bradford protein assay, a widely used method for determining protein concentration. Additionally, Brilliant Blue G acts as a purinergic P2X7 receptor antagonist, which is involved in neuroinflammatory events. By inhibiting this receptor, Brilliant Blue G can modulate inflammatory responses and has been shown to reduce body weight loss in amyotrophic lateral sclerosis mouse models .
Cellular Effects
Brilliant Blue G affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in human SOD1G93A amyotrophic lateral sclerosis mouse models, administration of Brilliant Blue G reduces neuronal degeneration and caspase-3 activity while increasing glial fibrillary acidic protein immunostaining in the cerebral cortex . This indicates that Brilliant Blue G can protect against neuronal damage and support cellular health in neuroinflammatory conditions.
Molecular Mechanism
The molecular mechanism of Brilliant Blue G involves its binding interactions with biomolecules and its role as an enzyme inhibitor. Brilliant Blue G binds to the P2X7 purinergic receptor, inhibiting its activity and thereby reducing neuroinflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines and reduced neuronal damage. Additionally, Brilliant Blue G can interact with other proteins and enzymes, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brilliant Blue G can change over time. The compound is relatively stable, but its degradation and long-term effects on cellular function have been studied. For example, in lipopolysaccharide-induced systemic inflammation models, Brilliant Blue G administration decreased serum malondialdehyde and nitric oxide concentrations while increasing paraoxonase 1 activity and serum glucose levels . These effects suggest that Brilliant Blue G can provide sustained protection against oxidative stress and inflammation over time.
Dosage Effects in Animal Models
The effects of Brilliant Blue G vary with different dosages in animal models. In studies involving lipopolysaccharide-induced systemic inflammation, Brilliant Blue G was administered at doses of 5 or 10 mg/kg. The results showed that higher doses of Brilliant Blue G provided greater protection against oxidative stress and inflammation, as evidenced by decreased serum malondialdehyde and nitric oxide concentrations and increased paraoxonase 1 activity
Metabolic Pathways
Brilliant Blue G is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, particularly in the context of oxidative stress and inflammation. For example, Brilliant Blue G administration in lipopolysaccharide-induced systemic inflammation models increased paraoxonase 1 activity and serum glucose levels, indicating its role in modulating metabolic pathways related to oxidative stress and glucose metabolism .
Transport and Distribution
Within cells and tissues, Brilliant Blue G is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. For instance, Brilliant Blue G has been shown to accumulate in the brain and liver tissues, where it exerts its protective effects against oxidative stress and inflammation .
Subcellular Localization
The subcellular localization of Brilliant Blue G is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In neuroinflammatory conditions, Brilliant Blue G has been observed to localize in the cerebral cortex, where it reduces neuronal degeneration and caspase-3 activity while increasing glial fibrillary acidic protein immunostaining . This localization is essential for its protective effects on neuronal health.
准备方法
Synthetic Routes and Reaction Conditions: Brilliant Blue G is synthesized through a series of chemical reactions involving the condensation of aromatic amines with formaldehyde and subsequent sulfonation. The process typically involves the following steps:
Condensation Reaction: Aromatic amines, such as 4-ethoxyaniline, react with formaldehyde in the presence of an acid catalyst to form a triphenylmethane intermediate.
Sulfonation: The intermediate is then sulfonated using sulfuric acid to introduce sulfonic acid groups, enhancing the dye’s solubility in water.
Industrial Production Methods: In industrial settings, the production of Brilliant Blue G involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is purified through filtration and recrystallization to remove any impurities.
化学反应分析
Types of Reactions: Brilliant Blue G undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its aromatic structure.
Reduction: Under reducing conditions, the dye can be reduced to its leuco form, which is colorless.
Substitution: The sulfonic acid groups in Brilliant Blue G can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Degradation products of the aromatic structure.
Reduction: Leuco form of Brilliant Blue G.
Substitution: Substituted derivatives of the dye.
相似化合物的比较
Coomassie Brilliant Blue R-250: Another variant of Coomassie dye with a slightly different structure and staining properties.
Trypan Blue: A dye used for cell viability assays and staining dead cells.
Indocyanine Green: A dye used in medical imaging and ophthalmic surgeries.
Comparison:
Coomassie Brilliant Blue R-250: While both R-250 and G-250 are used for protein staining, G-250 is preferred for its higher sensitivity and lower background staining.
Trypan Blue: Unlike Brilliant Blue G, Trypan Blue is primarily used for cell viability assays and does not bind to proteins as effectively.
Indocyanine Green: This dye is used for imaging purposes and has different chemical properties and applications compared to Brilliant Blue G.
Brilliant Blue G stands out due to its high affinity for proteins, making it an essential tool in biochemical research and medical applications.
属性
| The internal limiting membrane (ILM) is a thin and translucent structure that demarcates the transition from the retina from the vitreous body of the eye. It acts as a scaffold on which excessive tissue can grow, which results in visual distortion when it is projected onto the neighbouring retina. This causes visual loss and/or distortion. An epiretinal membrane (also known as ERM) is a fibrous type of tissue that can be found on the inner surface of the retina and occurs idiopathically, and in some cases, retinal detachment and inflammation. It is often found on the surface of the internal limiting membrane (ILM), causing visual loss and distortion. The above condition as well as the associated macular pucker or traction maculopathy can affect the ILM, contributing to visual complications. The removal of the ILM with or without vitrectomy is often a simple solution to these conditions. Brilliant Blue G specifically stains the internal limiting membrane (ILM) in the eye without staining the epiretinal membrane or the retina, allowing for easier surgical removal. The mechanism of its specific staining that is limited to the ILM is currently not fully understood. | |
CAS 编号 |
6104-58-1 |
分子式 |
C47H49N3NaO7S2 |
分子量 |
855.0 g/mol |
IUPAC 名称 |
sodium;3-[[4-[(Z)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56); |
InChI 键 |
RWFXCYWTHJDCMJ-UHFFFAOYSA-N |
手性 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C\3/C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na] |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |
规范 SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na] |
外观 |
Solid powder |
| 6104-58-1 | |
物理描述 |
Blue crystals; [MSDSonline] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
1mg/mL |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
acid blue 90 brilliant blue G C.I. 42655 coomassie blue G coomassie Brilliant Blue Coomassie brilliant blue G 250 Coomassie brilliant blue G250 serva blue G supranol cyanine G xylene brilliant cyanine G |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


